molecular formula C8H16ClNO3S B184798 Morpholine, 4-[(1-chlorobutyl)sulfonyl]- CAS No. 69083-62-1

Morpholine, 4-[(1-chlorobutyl)sulfonyl]-

Cat. No.: B184798
CAS No.: 69083-62-1
M. Wt: 241.74 g/mol
InChI Key: VZAKXPODXDPZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholine, 4-[(1-chlorobutyl)sulfonyl]- is a sulfonamide derivative featuring a morpholine ring substituted at the 4-position with a (1-chlorobutyl)sulfonyl group. This compound belongs to a broader class of sulfonyl morpholines, which are characterized by their sulfonyl linker and morpholine heterocycle. These structural motifs confer unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, making them versatile in pharmaceutical and agrochemical applications.

Properties

CAS No.

69083-62-1

Molecular Formula

C8H16ClNO3S

Molecular Weight

241.74 g/mol

IUPAC Name

4-(1-chlorobutylsulfonyl)morpholine

InChI

InChI=1S/C8H16ClNO3S/c1-2-3-8(9)14(11,12)10-4-6-13-7-5-10/h8H,2-7H2,1H3

InChI Key

VZAKXPODXDPZME-UHFFFAOYSA-N

SMILES

CCCC(S(=O)(=O)N1CCOCC1)Cl

Canonical SMILES

CCCC(S(=O)(=O)N1CCOCC1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of Morpholine, 4-[(1-chlorobutyl)sulfonyl]-, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Applications/Activities Reference IDs
4-[(4-Chlorophenyl)sulfonyl]morpholine 4-Chlorophenyl C₁₀H₁₂ClNO₃S 249.63 Not reported Not reported Antimicrobial, agrochemical lead
4-((1-Bromopentyl)sulfonyl)morpholine 1-Bromopentyl C₉H₁₈BrNO₃S 324.27 Not reported Not reported Synthetic intermediate for C–H activation studies
4-(o-Tolylsulfonyl)morpholine (3t) o-Tolyl (2-methylphenyl) C₁₁H₁₅NO₃S 253.30 127.0–127.4 66 Drug development, chemical research
4-((3-Methoxyphenyl)sulfonyl)morpholine (3v) 3-Methoxyphenyl C₁₁H₁₅NO₄S 269.31 125.9–127.3 74 Antimicrobial activity
4-((4-Trifluoromethoxy)phenyl)sulfonyl)morpholine (3o) 4-Trifluoromethoxyphenyl C₁₁H₁₂F₃NO₄S 319.28 N/A (oil) 59 Not explicitly reported
4-((4-Phenoxyphenyl)sulfonyl)morpholine (3p) 4-Phenoxyphenyl C₁₆H₁₇NO₄S 327.38 149.4–150.0 61 Not explicitly reported

Structural and Physicochemical Comparisons

  • Substituent Effects: Alkyl vs. Aryl Sulfonyl Groups: Alkyl-substituted derivatives (e.g., 4-((1-Bromopentyl)sulfonyl)morpholine ) exhibit higher molecular weights and lipophilicity (predicted cLog P > 4) compared to aryl-substituted analogs like 4-[(4-chlorophenyl)sulfonyl]morpholine (cLog P ~3.2) . The chloroalkyl chain in Morpholine, 4-[(1-chlorobutyl)sulfonyl]- may enhance membrane permeability but reduce aqueous solubility.
  • Synthesis Efficiency :

    • Microwave-assisted synthesis (e.g., for 4-((4-substitutedphenyl)sulfonyl)morpholines ) achieves higher yields (73–87%) compared to conventional methods (59–74% ), emphasizing the role of reaction conditions in optimizing productivity.

Key Contrasts and Limitations

  • Thermal Stability : Aryl-substituted derivatives generally exhibit higher melting points (e.g., 149.4–150.0°C for 3p ) compared to alkyl analogs, which often exist as oils (e.g., 3o ).
  • Toxicity Concerns : Chlorinated alkyl chains (as in Morpholine, 4-[(1-chlorobutyl)sulfonyl]-) may pose higher toxicity risks compared to aryl-substituted morpholines, necessitating rigorous safety profiling .

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